molecular formula C9H6N2O B12865092 4-Methylbenzo[d]oxazole-2-carbonitrile

4-Methylbenzo[d]oxazole-2-carbonitrile

Cat. No.: B12865092
M. Wt: 158.16 g/mol
InChI Key: PQJKBHOVEVTZAL-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]oxazole-2-carbonitrile is a heterocyclic compound with the molecular formula C9H6N2O. It belongs to the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The compound is characterized by a benzene ring fused to an oxazole ring, with a nitrile group at the 2-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol with a suitable nitrile precursor. One common method is the reaction of 2-aminophenol with 4-methylbenzonitrile under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as metal catalysts or nanocatalysts can also be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

4-Methylbenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methylbenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzo[d]oxazole-2-carbonitrile is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-methyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,1H3

InChI Key

PQJKBHOVEVTZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C#N

Origin of Product

United States

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